molecular formula C5H8Cl2O2 B13888536 [(1R)-1-chloro-2-methylpropyl] carbonochloridate

[(1R)-1-chloro-2-methylpropyl] carbonochloridate

Cat. No.: B13888536
M. Wt: 171.02 g/mol
InChI Key: BOGLZTPABVHWDD-BYPYZUCNSA-N
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Description

[(1R)-1-chloro-2-methylpropyl] carbonochloridate is an organic compound with a unique structure that includes a chloro group and a carbonochloridate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-chloro-2-methylpropyl] carbonochloridate typically involves the reaction of (1R)-1-chloro-2-methylpropanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

[ \text{(1R)-1-chloro-2-methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-chloro-2-methylpropyl] carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form (1R)-1-chloro-2-methylpropanol and carbon dioxide.

    Reduction: Reduction reactions can convert the carbonochloridate group to a corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: Conducted under acidic or basic conditions.

    Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Reactions: Yield substituted derivatives such as (1R)-1-amino-2-methylpropyl carbonochloridate.

    Hydrolysis: Produces (1R)-1-chloro-2-methylpropanol and carbon dioxide.

    Reduction: Results in (1R)-1-chloro-2-methylpropanol.

Scientific Research Applications

[(1R)-1-chloro-2-methylpropyl] carbonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R)-1-chloro-2-methylpropyl] carbonochloridate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Comparison with Similar Compounds

[(1R)-1-chloro-2-methylpropyl] carbonochloridate can be compared with other carbonochloridates and chloroalkanes:

    1,1,1-Trichloroethane: A chloroalkane with similar reactivity but different applications.

    [(1R)-1-chloro-2-methylpropyl] carbonate: A related compound with a carbonate group instead of a carbonochloridate group.

Properties

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

[(1R)-1-chloro-2-methylpropyl] carbonochloridate

InChI

InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3/t4-/m0/s1

InChI Key

BOGLZTPABVHWDD-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@H](OC(=O)Cl)Cl

Canonical SMILES

CC(C)C(OC(=O)Cl)Cl

Origin of Product

United States

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